
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is an organic compound that features a bromocyclopropyl group attached to a hydroxybutanone backbone. This compound is of interest due to its unique structure, which combines a strained cyclopropyl ring with functional groups that can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one typically involves the bromination of cyclopropane derivatives followed by functional group transformations. One common method includes the treatment of cyclopropanecarboxylate with bromine to form bromocyclopropane, which can then be further reacted to introduce the hydroxybutanone moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic substitution (SN2) using reagents like sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 3-(1-Bromocyclopropyl)-3-oxobutan-2-one.
Reduction: 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-ol.
Substitution: 3-(1-Azidocyclopropyl)-3-hydroxybutan-2-one.
Scientific Research Applications
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromocyclopropyl group can undergo nucleophilic substitution, while the hydroxy and carbonyl groups can participate in oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Bromocyclopropane: A simpler analog with only the bromocyclopropyl group.
Cyclopropyl bromide: Another related compound with a bromine atom attached to a cyclopropyl ring.
Cyclopropanol: A compound with a hydroxyl group attached to a cyclopropyl ring.
Uniqueness
3-(1-Bromocyclopropyl)-3-hydroxybutan-2-one is unique due to the combination of a strained cyclopropyl ring with both bromine and hydroxybutanone functional groups. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .
Properties
CAS No. |
80345-22-8 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
3-(1-bromocyclopropyl)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C7H11BrO2/c1-5(9)6(2,10)7(8)3-4-7/h10H,3-4H2,1-2H3 |
InChI Key |
GHLMVSMYAWHXHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C1(CC1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
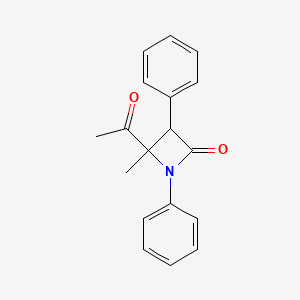
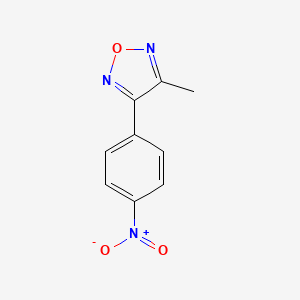
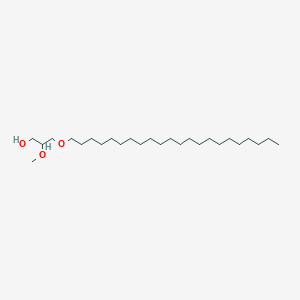
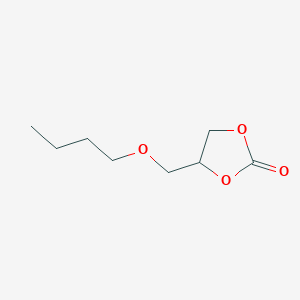
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
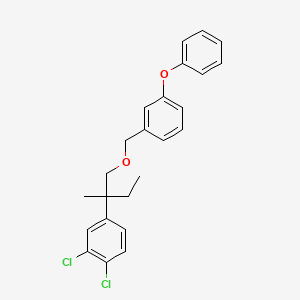
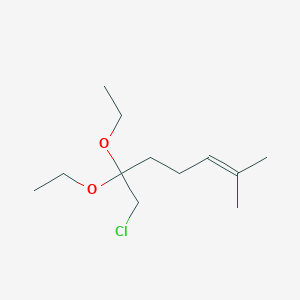
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
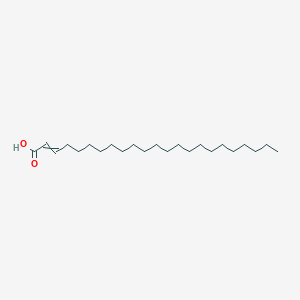
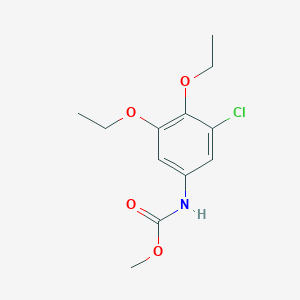
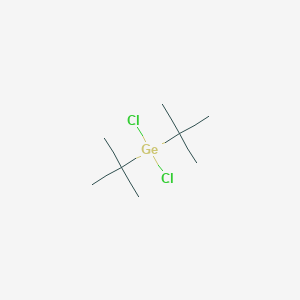
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
